Germanium iodine

Computational chemistry Organometallic synthesis Carbene adduct formation

Germanium iodide exists as two principal binary compounds—germanium(II) iodide (GeI₂, CAS 13573-08-5) and germanium(IV) iodide (GeI₄, CAS 13450-95-8)—both serving as critical precursors in semiconductor epitaxy, colloidal nanocrystal synthesis, and 2D materials research. GeI₂ is a yellow-to-orange crystalline solid with a CdI₂-type layered structure (density 5.37 g·cm⁻³), which sublimes at 240 °C in vacuum and undergoes disproportionation to Ge metal and GeI₄ above ~550 °C.

Molecular Formula GeI
Molecular Weight 199.53 g/mol
Cat. No. B14712969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium iodine
Molecular FormulaGeI
Molecular Weight199.53 g/mol
Structural Identifiers
SMILES[Ge]I
InChIInChI=1S/GeI/c1-2
InChIKeyMLBDBPUCHBDKEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germanium Iodide (GeI₂/GeI₄) for Semiconductor and Nanomaterial R&D: Technical Baseline and Procurement Context


Germanium iodide exists as two principal binary compounds—germanium(II) iodide (GeI₂, CAS 13573-08-5) and germanium(IV) iodide (GeI₄, CAS 13450-95-8)—both serving as critical precursors in semiconductor epitaxy, colloidal nanocrystal synthesis, and 2D materials research. GeI₂ is a yellow-to-orange crystalline solid with a CdI₂-type layered structure (density 5.37 g·cm⁻³), which sublimes at 240 °C in vacuum and undergoes disproportionation to Ge metal and GeI₄ above ~550 °C [1]. GeI₄ is an orange-red crystalline solid (mp 146 °C, bp 350 °C with decomposition, density 4.32 g·cm⁻³) that exhibits higher volatility and distinct microwave absorption behavior compared to its divalent counterpart [2]. Both compounds are moisture-sensitive, hydrolyzing in ambient air, and require storage under inert atmosphere [1][2]. Their combined utility spans vapor-phase epitaxy of germanium layers, solution-phase synthesis of size-controlled Ge nanocrystals and nanowires, and emerging applications in lead-free perovskite photovoltaics and nonlinear optical materials [3].

Why Germanium Iodide Cannot Be Readily Replaced by Other Germanium Halides in Critical Synthesis Protocols


Germanium halides (GeX₂ and GeX₄, where X = F, Cl, Br, I) exhibit fundamentally different reactivity landscapes that preclude simple drop-in substitution. The Ge–I bond is substantially weaker than Ge–Cl or Ge–Br bonds, translating into lower activation barriers for key transformations such as reductive elimination, disproportionation, and insertion reactions [1]. This bond-weakening effect is quantitatively captured by singlet–triplet energy separations in the divalent series: GeCl₂ (60.3 kcal/mol), GeBr₂ (55.5 kcal/mol), and GeI₂ (42.4 kcal/mol), where the smaller gap for GeI₂ directly correlates with higher reactivity toward oxidative addition and carbene insertion [2]. Furthermore, GeI₄ exhibits superior microwave absorption relative to GeI₂ due to in situ formation of ionic and polar species, a property absent in the lighter germanium tetrahalides such as GeCl₄ (bp 83 °C), which has markedly different volatility and thermal decomposition profiles [3][4]. Attempts to replace GeI₂ with GeCl₂ or GeBr₂ in established colloidal nanocrystal or nanowire syntheses routinely fail because the chloride and bromide precursors do not match the solubility of GeI₂ in coordinating solvents such as tri-n-octylphosphine (TOP), nor do they provide the same disproportionation-driven growth mechanism that underpins the high-yield, morphology-controlled synthesis uniquely enabled by germanium iodide chemistry [5].

Quantitative Comparative Evidence: Germanium Iodide Differentiation Against Closest Analogs


Singlet–Triplet Energy Gap: GeI₂ Exhibits 30% Lower ΔEₛₜ Than GeCl₂, Predicting Superior Reactivity in Oxidative Addition and Carbene Chemistry

Ab initio multireference configuration interaction (MRCI) calculations reveal that the X¹A₁ → A³B₁ singlet–triplet energy splitting (ΔEₛₜ) for GeI₂ is 42.4 kcal/mol, compared to 55.5 kcal/mol for GeBr₂ and 60.3 kcal/mol for GeCl₂ [1]. A smaller ΔEₛₜ is a well-established predictor of higher reactivity in divalent Group 14 species toward oxidative addition, cycloaddition, and insertion reactions because the singlet ground state can more readily access the reactive triplet configuration [1]. This 29.7% reduction in ΔEₛₜ for GeI₂ relative to GeCl₂ explains the experimentally observed ability of GeI₂ to form stable ionic adducts with nucleophilic carbenes at room temperature, whereas analogous reactivity with GeCl₂ requires elevated temperatures or Lewis acid activation .

Computational chemistry Organometallic synthesis Carbene adduct formation

Solution-Phase Nanocrystal Yield: GeI₂ Delivers 73% Chemical Yield, Enabled by Alkyl Phosphine Solubility Unmatched by GeCl₂ or GeO₂

GeI₂ serves as a carbon-free, highly reactive germanium precursor for solution-phase nanocrystal synthesis. In a benchmark study, GeI₂ reduced by LiAlH₄ in tri-n-octylphosphine (TOP) at 300 °C produced organic-passivated Ge nanocrystals (3–11 nm diameter) with chemical yields up to 73% [1]. The high yield is attributed to three factors specific to GeI₂: (i) high solubility in alkyl phosphine solvents, (ii) high intrinsic reactivity, and (iii) a mild reaction temperature (300 °C) that minimizes solvent degradation and byproduct formation [1]. In contrast, GeO₂-based syntheses typically require carbonaceous reducing agents and temperatures exceeding 750 °C, yielding carbon-contaminated products, while GeCl₂ exhibits poor solubility in TOP and necessitates more forcing conditions [2][3]. No direct head-to-head yield comparison using identical conditions is available for GeCl₂ or GeBr₂, but the carbon-free nature of the GeI₂ route and the 73% benchmark provide a quantitative baseline absent for alternative precursors [1].

Colloidal nanocrystal synthesis Semiconductor nanomaterials Solution-phase chemistry

GeI₄ vs. GeI₂ in Nanocrystal Synthesis: GeI₄ Produces Larger, Single-Crystalline Ge NCs with Reduced Bandgap and Lower Urbach Energy

A direct head-to-head comparison using photothermal deflection spectroscopy (PDS) demonstrated that Ge nanocrystals synthesized from GeI₄ via a two-step microwave-assisted reduction in oleylamine produced NCs with a decreased bandgap relative to GeI₂-derived NCs of similar particle size, indicating higher crystallinity [1]. The GeI₄-derived NCs exhibited a mean size of 18.9 ± 1.84 nm with monodisperse distribution and unambiguous single-crystal character confirmed by powder XRD, SAED, and HRTEM [1]. The calculated Urbach energy—a quantitative measure of structural disorder—was lower for GeI₄-derived NCs, confirming fewer defect states [1]. Separately, GeI₄ was shown to be a more efficient microwave absorber than GeI₂ due to the formation of ionic and possibly polar species, enabling crystalline nanoparticle formation at lower temperatures under microwave heating compared to conventional resistive heating [2].

Microwave-assisted synthesis Single-crystal nanocrystals Photothermal deflection spectroscopy

GeI₂ Disproportionation Enables Low-Temperature Selective Epitaxial Germanium Growth with 80× Rate Enhancement on Masked Surfaces

The low-temperature disproportionation reaction of GeI₂ (2GeI₂ → Ge + GeI₄) uniquely enables selective epitaxial germanium deposition at temperatures as low as 350 °C—significantly below the thermal budgets required for alternative halide-based or silane/germane CVD processes [1]. In a controlled study on Ge and GaAs substrates, germanium deposition rates on SiO₂-masked surfaces were up to 80 times greater than those on unmasked surfaces under identical growth conditions, a selectivity ratio not achievable with GeCl₄ or organogermanium precursors [1]. Enhanced growth rates were more pronounced on (110) surfaces compared to (111), and extremely fine epitaxial line structures (0.5 μm) were obtained free of spurious overgrowths on oxide masks [1]. The same disproportionation chemistry has been exploited in closed-cycle reactor configurations for high-purity epitaxial Ge single crystals, with the reaction predominant at ~700 K in open-tube processes [2].

Epitaxial semiconductor growth Vapor-phase deposition Microelectronics fabrication

GeI₂ as a 2D Wide-Band-Gap Semiconductor: Indirect Optical Band Gap of 2.60 eV with Dangling-Bond-Free Surfaces

GeI₂ is recognized as an intrinsic two-dimensional wide-band-gap semiconductor crystallizing in the CdI₂ structure type. Optical absorbance measurements establish an indirect optical band gap of 2.60 ± 0.02 eV and a direct gap of 2.8 ± 0.1 eV [1]. Angle-resolved X-ray photoemission spectroscopy (ARXPS) reveals a Ge-rich surface with a surface-to-bulk core-level shift of 1.8 eV in the Ge 2p₃/₂ binding energy, confirming distinct surface electronic structure [1]. Critically, the 2D layers lack dangling bonds, which diminishes edge scattering and distinguishes GeI₂ from other layered metal halides such as PbI₂ (direct gap ~2.5 eV) and CdI₂ (gap >3 eV) that exhibit different surface passivation characteristics [1]. First-principles calculations corroborate the indirect nature of the band gap (calculated ~2.188 eV by LDA-DFT) and further predict that monolayer GeI₂ can be tuned by external electric fields and strain, opening avenues for band-gap engineering not accessible with bulk Ge or conventional Ge halides [2].

2D materials Wide-band-gap semiconductors Optoelectronics

Germanium Iodides Form Energetically Competitive Halogen Bonds Where Silicon Analogues Completely Fail

High-level computational analysis (CCSD(T)/aug-cc-pVTZ) demonstrates that germanium iodides can form halogen bonds that are energetically and structurally comparable to those of organic halides (e.g., CF₃I), across a wide range of dielectric environments from gas phase (ε = 1) to high-permittivity media . In stark contrast, the silicon iodide analogues (SiI₄, SiI₂) cannot form halogen bonds of comparable stability under any dielectric condition tested . The study further reveals that geminal substituents on tetravalent Ge halides are not innocent in halogen bonding—counterintuitively, through-bond polarization and through-space steric repulsion both modulate binding energies, a phenomenon unique to germanium among Group 14 tetrahalides . Quantitative binding energies for GeI₄⋯NMe₃ and analogous complexes are reported in the paper, with Ge outperforming Si by >5 kcal/mol in halogen bond strength across multiple Lewis base partners .

Halogen bonding Supramolecular chemistry Computational chemistry

Highest-Impact Application Scenarios for Germanium Iodide Based on Quantitative Differentiation Evidence


High-Yield Colloidal Synthesis of Size-Controlled Ge Nanocrystals (3–11 nm) for Photovoltaic and Bioimaging Applications

Protocols requiring solution-phase synthesis of organic-passivated Ge nanocrystals with chemical yields exceeding 70% should specify GeI₂ as the germanium source. The established benchmark of 73% yield in TOP/LiAlH₄ at 300 °C, combined with GeI₂'s high solubility in alkyl phosphines and carbon-free decomposition pathway, provides a reproducible synthetic route to 3–11 nm Ge NCs [1]. This scenario is directly supported by the yield data and solubility advantage documented in Evidence Items 2 and 3. Alternative precursors (GeCl₂, GeO₂) cannot match this combination of yield, size control, and carbon-free product under equivalent mild conditions [1][2].

Low-Thermal-Budget Selective-Area Epitaxy of Germanium on Patterned GaAs or Ge Substrates for Microelectronics

When fabricating germanium epitaxial layers on pre-patterned substrates with SiO₂ masking, GeI₂ is the precursor of choice. Its disproportionation reaction (2GeI₂ → Ge + GeI₄) at 350 °C provides an 80× deposition rate differential between masked and unmasked regions, enabling sub-micrometer (0.5 μm) epitaxial feature resolution without spurious overgrowth [3]. This low-temperature selectivity is unmatched by GeCl₄ or germane-based processes that require higher deposition temperatures and exhibit inferior pattern fidelity [3]. The scenario derives directly from the epitaxial selectivity evidence in Evidence Item 4.

Synthesis of Monodisperse, Single-Crystalline Ge Nanocrystals (>18 nm) via Microwave-Assisted Reduction for Near-IR Optoelectronics

For applications demanding large (≥18 nm), highly monodisperse, single-crystalline germanium nanocrystals—such as near-infrared photodetectors, solar energy conversion, or lithium-ion battery anodes—GeI₄ should be selected over GeI₂. The two-step microwave-assisted reduction of GeI₄ in oleylamine yields 18.9 ± 1.84 nm single-crystal NCs with lower Urbach energy (less structural disorder) and decreased bandgap relative to GeI₂-derived NCs of comparable size [4]. GeI₄'s superior microwave absorption efficiency further enables lower synthesis temperatures [2]. This scenario is grounded in the direct GeI₄ vs. GeI₂ comparison from Evidence Item 3.

2D Wide-Band-Gap Semiconductor Devices Exploiting Dangling-Bond-Free GeI₂ Layers for High-Temperature Optoelectronics

Researchers developing 2D material-based optoelectronic devices requiring wide-band-gap semiconductors with intrinsically passivated surfaces should evaluate GeI₂. Its measured indirect optical band gap of 2.60 eV, combined with the absence of dangling bonds at layer edges (confirmed by ARXPS surface analysis), positions GeI₂ as a candidate for high-temperature optoelectronic components where edge-state recombination limits the performance of conventional layered halides [5]. This scenario is supported by the band gap and surface characterization data in Evidence Item 5, and is distinct from applications using bulk Ge (0.67 eV gap) or PbI₂-based systems [5].

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